(R)-Thionisoxetine

説明

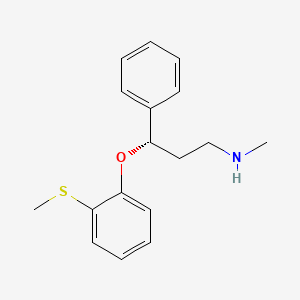

Structure

3D Structure

特性

CAS番号 |

163059-33-4 |

|---|---|

分子式 |

C17H21NOS |

分子量 |

287.4 g/mol |

IUPAC名 |

(3S)-N-methyl-3-(2-methylsulfanylphenoxy)-3-phenylpropan-1-amine |

InChI |

InChI=1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3/t15-/m0/s1 |

InChIキー |

NDVZIUGCCMZHLG-HNNXBMFYSA-N |

異性体SMILES |

CNCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2SC |

正規SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(R)-thionisoxetine (S)-thionisoxetine 3-ortho-thiomethylphenoxy-N-methyl-3-phenylpropylamine LY 368975 LY-368975 LY368975 thionisoxetine |

製品の起源 |

United States |

Foundational & Exploratory

(R)-Thionisoxetine: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Thionisoxetine is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been a subject of significant interest in neuropharmacology. This technical guide provides an in-depth analysis of its mechanism of action within the central nervous system. Through a comprehensive review of preclinical studies, this document outlines the molecular interactions, signaling pathways, and functional outcomes associated with this compound administration. Quantitative data on its binding affinity and selectivity are presented in structured tables, and detailed methodologies for key experimental assays are described. Furthermore, this guide utilizes Graphviz visualizations to illustrate the core signaling cascade, experimental workflows, and the logical framework of its therapeutic action.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

The primary mechanism of action of this compound in the central nervous system is the potent and selective inhibition of the norepinephrine transporter (NET).[1] The NET is a presynaptic protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft back into the noradrenergic neuron, thereby terminating its signaling. By binding to and blocking the NET, this compound increases the concentration and prolongs the duration of norepinephrine in the synapse. This enhancement of noradrenergic neurotransmission is believed to be the foundation of its pharmacological effects.

This compound is the (R)-enantiomer of thionisoxetine (B1682320) and is significantly more potent than its (S)-enantiomer.[1] This stereoselectivity highlights a specific and high-affinity interaction with the norepinephrine transporter.

Quantitative Pharmacology

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, comparing this compound with its parent compound, (R)-nisoxetine, and other relevant norepinephrine reuptake inhibitors.

Table 1: Binding Affinity and Selectivity of this compound

| Compound | Transporter | K_i_ (nM) | Selectivity (SERT/NET) |

| This compound | NET | 0.20 [1] | ~70-fold [1] |

| SERT | ~14 | ||

| DAT | Data not available |

Table 2: Comparative Binding Affinities (K_i_ in nM) of Norepinephrine Reuptake Inhibitors

| Compound | NET | SERT | DAT |

| This compound | 0.20 [1] | ~14 | N/A |

| (R)-Nisoxetine | 0.46 | 158 | 378 |

| Reboxetine | 1.1 | 129 | >10,000 |

| Atomoxetine | 5 | 77 | 1451 |

| Desipramine | 0.49 - 7.36 | 64 - 163 | 82,000 - >10,000 |

Data compiled from multiple sources. Values can vary based on experimental conditions.

Signaling Pathways

The inhibition of norepinephrine reuptake by this compound initiates a cascade of downstream signaling events in postsynaptic neurons. Elevated synaptic norepinephrine leads to increased activation of adrenergic receptors, which can trigger various intracellular signaling pathways. One of the key pathways involves the activation of G-protein coupled β-adrenergic receptors, leading to the production of cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of the transcription factor CREB (cAMP response element-binding protein).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

[³H]-Norepinephrine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled norepinephrine into synaptosomes.

-

Preparation of Synaptosomes:

-

Rat brain tissue (e.g., hypothalamus or cortex) is homogenized in ice-cold sucrose (B13894) buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes.

-

The synaptosomal pellet is resuspended in a physiological buffer.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with various concentrations of this compound or a vehicle control.

-

[³H]-Norepinephrine is added to initiate the uptake reaction.

-

The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.

-

The filters are washed with ice-cold buffer to remove unbound radiolabel.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The IC50 value (the concentration of the drug that inhibits 50% of norepinephrine uptake) is calculated from the dose-response curve.

-

[³H]-Nisoxetine Binding Assay

This competitive binding assay determines the affinity of a compound for the norepinephrine transporter using a radiolabeled ligand that binds to the same site.

-

Membrane Preparation:

-

Brain tissue is homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

A fixed concentration of [³H]-nisoxetine is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled NET inhibitor (e.g., desipramine).

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

-

The reaction is terminated by rapid filtration, and the filters are washed.

-

The amount of bound radioactivity is measured by liquid scintillation counting.

-

The IC50 value is determined, and the inhibition constant (K_i_) is calculated using the Cheng-Prusoff equation.

-

In Vivo Model: 6-Hydroxydopamine (6-OHDA) Induced Norepinephrine Depletion

This in vivo model is used to assess the neuroprotective effects of a compound against a neurotoxin that selectively destroys catecholaminergic neurons.

-

Procedure:

-

Animals are pre-treated with a dopamine (B1211576) uptake inhibitor to protect dopaminergic neurons from the neurotoxin.

-

This compound or vehicle is administered at various doses.

-

6-Hydroxydopamine is administered (e.g., intracerebroventricularly) to induce the degeneration of noradrenergic neurons.

-

After a set period, the animals are euthanized, and brain regions of interest are dissected.

-

The concentration of norepinephrine in the brain tissue is measured using techniques such as high-performance liquid chromatography (HPLC).

-

The ED50 value (the dose of the drug that provides 50% protection against norepinephrine depletion) is determined.

-

Conclusion

This compound is a highly potent and selective norepinephrine reuptake inhibitor. Its mechanism of action is centered on the blockade of the norepinephrine transporter, leading to an increase in synaptic norepinephrine levels and subsequent modulation of downstream signaling pathways. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development. Further investigation into its affinity for the dopamine transporter would provide a more complete selectivity profile. The detailed understanding of its pharmacology is crucial for the exploration of its therapeutic potential in various CNS disorders.

References

(R)-Thionisoxetine: A Potent and Selective Norepinephrine Reuptake Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Thionisoxetine is a highly potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI). As an analog of nisoxetine (B1678948), it demonstrates significantly greater potency in inhibiting the norepinephrine transporter (NET), a key protein responsible for clearing norepinephrine from the synaptic cleft. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, and detailed protocols for its evaluation. The information presented is intended to support further research and development of this compound for potential therapeutic applications, such as in the treatment of depression and urinary incontinence.[1]

Introduction

Norepinephrine (NE) is a critical neurotransmitter in the central and peripheral nervous systems, playing a vital role in regulating mood, attention, and physiological processes.[2] The norepinephrine transporter (NET) terminates noradrenergic signaling by reabsorbing NE from the synaptic cleft back into the presynaptic neuron.[2] Inhibition of NET is a well-established mechanism for treating a variety of conditions, including depression and attention-deficit/hyperactivity disorder (ADHD).[2]

This compound has emerged as a promising NRI due to its high potency and selectivity for the NET over other monoamine transporters.[1] This document outlines the key pharmacological data and experimental methodologies associated with this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity as a norepinephrine reuptake inhibitor.

Table 1: In Vitro Binding Affinity and Uptake Inhibition

| Compound | Parameter | Value | Notes |

| This compound | Ki for [3H]-nisoxetine binding | 0.20 nM | Significantly more potent than the (S) enantiomer.[1] |

| This compound | Selectivity for NE uptake vs. 5-HT uptake | ~70-fold | Approximately 70-fold more potent in inhibiting [3H]-NE uptake compared to [3H]-5HT uptake.[1] |

Table 2: In Vivo Efficacy in Animal Models

| Model | Parameter | ED50 | Species | Notes |

| 6-Hydroxydopamine-induced NE depletion (Hypothalamus) | Prevention of NE depletion | 0.21 mg/kg | Rat | Demonstrates central nervous system activity.[1] |

| Metaraminol-induced NE depletion (Heart) | Prevention of NE depletion | 3.4 mg/kg | Rat | Demonstrates peripheral nervous system activity.[1] |

| Metaraminol-induced NE depletion (Urethra) | Prevention of NE depletion | 1.2 mg/kg | Rat | Demonstrates peripheral nervous system activity.[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for evaluating norepinephrine reuptake inhibitors.

Synthesis of this compound

The synthesis of this compound, a member of the N-Alkyl-3-phenyl-3-(2-alkylthiophenoxy)propylamines class, can be achieved through a multi-step process. The following is a generalized protocol based on the synthesis of analogous compounds.

Protocol 3.1.1: Synthesis of this compound

-

Reduction of 3-Chloropropiophenone: 3-Chloropropiophenone is reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH4), to yield 3-chloro-1-phenyl-1-propanol.

-

Mitsunobu Coupling: The resulting alcohol undergoes a Mitsunobu reaction with 2-(methylthio)phenol (B87076) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3) to form the corresponding ether.

-

Substitution with Methylamine (B109427): The chlorine atom in the ether intermediate is then substituted with methylamine to yield the final product, this compound. Chiral separation techniques, such as chiral HPLC, can be employed to isolate the (R)-enantiomer.

In Vitro Norepinephrine Reuptake Inhibition Assay

This assay determines the ability of this compound to inhibit the reuptake of norepinephrine into synaptosomes.

Protocol 3.2.1: [3H]-Norepinephrine Uptake Assay in Rat Hypothalamic Synaptosomes

-

Synaptosome Preparation: Isolate synaptosomes from the hypothalamus of rats by homogenization in a sucrose (B13894) buffer, followed by differential and density gradient centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomal preparation with varying concentrations of this compound or vehicle control in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) for a defined period (e.g., 10 minutes) at 37°C.

-

Initiation of Uptake: Initiate the uptake reaction by adding [3H]-Norepinephrine to the synaptosomal suspension.

-

Incubation: Incubate the mixture for a short duration (e.g., 5-10 minutes) at 37°C, ensuring the uptake is within the linear range.

-

Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radiolabel.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [3H]-Norepinephrine uptake for each concentration of this compound and determine the IC50 value.

In Vitro Norepinephrine Transporter Binding Assay

This assay measures the binding affinity of this compound to the norepinephrine transporter.

Protocol 3.3.1: [3H]-Nisoxetine Binding Assay

-

Membrane Preparation: Prepare cell membranes from tissues or cells expressing the norepinephrine transporter (e.g., rat cerebral cortex). This involves homogenization in a buffer followed by centrifugation to pellet the membranes.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, [3H]-Nisoxetine (a radioligand for the NET), and varying concentrations of this compound in a binding buffer.

-

Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known NET inhibitor like desipramine) from the total binding. Calculate the Ki value for this compound from the IC50 value obtained from the competition binding curve.[3][4]

In Vivo Models of Norepinephrine Depletion

These in vivo models assess the ability of this compound to protect against the depletion of norepinephrine in the central and peripheral nervous systems.

Protocol 3.4.1: 6-Hydroxydopamine (6-OHDA) Induced Norepinephrine Depletion

-

Animal Preparation: Administer this compound or vehicle to rats at various doses.

-

6-OHDA Administration: After a set pre-treatment time, administer 6-hydroxydopamine, a neurotoxin that selectively destroys catecholaminergic neurons, via intracerebroventricular injection to induce norepinephrine depletion in the brain.[5][6][7][8]

-

Tissue Collection: At a designated time point after 6-OHDA administration, euthanize the animals and dissect the hypothalamus.

-

Norepinephrine Quantification: Homogenize the tissue and measure the norepinephrine content using a validated method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Calculate the ED50 value of this compound for the prevention of 6-OHDA-induced norepinephrine depletion.

Protocol 3.4.2: Metaraminol-Induced Norepinephrine Depletion

-

Animal Treatment: Administer this compound or vehicle to rats at a range of doses.

-

Metaraminol (B1676334) Administration: After a pre-treatment period, administer metaraminol, a false neurotransmitter that displaces norepinephrine from storage vesicles, leading to its depletion.[9][10]

-

Tissue Harvesting: After a specific duration, euthanize the animals and collect peripheral tissues such as the heart and urethra.

-

Norepinephrine Measurement: Determine the norepinephrine concentration in the collected tissues using HPLC-ED.

-

Data Analysis: Determine the ED50 of this compound required to prevent the metaraminol-induced depletion of norepinephrine in the heart and urethra.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Conclusion

This compound is a potent and selective inhibitor of the norepinephrine transporter. The data presented in this guide highlight its potential as a valuable research tool and a candidate for further drug development. The detailed experimental protocols provide a foundation for researchers to replicate and expand upon the existing findings. Further investigation into the pharmacokinetics, safety profile, and efficacy in relevant disease models is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Lesions of central norepinephrine terminals with 6-OH-dopamine: biochemistry and fine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. Effect of 6-hydroxydopamine on brain norepinephrine and dopamine evidence for selective degeneration of catecholamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EFFECT OF 6-HYDROXYDOPAMINE ON BRAIN NOREPINEPHRINE AND DOPAMINE: EVIDENCE FOR SELECTIVE DEGENERATION OF CATECHOLAMINE NEURONS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BINDING AND RELEASE OF METARAMINOL: MECHANISM OF NOREPINEPHRINE DEPLETION BY ALPHA-METHYL-M-TYROSINE AND RELATED AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanism of norepinephrine depletion by reserpine, metaraminol and related agents. The role of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of (R)-Thionisoxetine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Thionisoxetine, a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), represents a significant molecule of interest in the landscape of neuropharmacology. This technical guide provides a comprehensive overview of its discovery, biological activity, and a detailed, representative enantioselective synthesis. Quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate the proposed synthetic workflow and the compound's mechanism of action, adhering to stringent visualization standards for scientific clarity.

Introduction

This compound, chemically known as (R)-N-methyl-3-(2-(methylthio)phenoxy)-3-phenylpropan-1-amine, is a derivative of the well-known selective norepinephrine reuptake inhibitor, nisoxetine (B1678948).[1] Developed and evaluated for its potential therapeutic applications, this compound has demonstrated superior potency and selectivity for the norepinephrine transporter (NET) compared to its parent compound.[1] This guide delves into the foundational aspects of this compound, offering a technical resource for researchers engaged in the exploration of novel NRIs and their development into potential therapeutic agents.

Discovery and Biological Activity

This compound was synthesized and evaluated as a novel analog of nisoxetine with the goal of improving potency and selectivity for the norepinephrine transporter.[1] Preclinical studies have established its profile as a highly potent and selective inhibitor of norepinephrine uptake in both central and peripheral nervous systems.[1]

Quantitative Biological Data

The following table summarizes the key quantitative data reported for this compound, highlighting its potency and selectivity.

| Parameter | Value | Species | Tissue/Assay Condition | Reference |

| Ki for [3H]-nisoxetine binding | 0.20 nM | Rat | Hypothalamic synaptosomes | [1] |

| ED50 for prevention of hypothalamic NE depletion by 6-hydroxydopamine | 0.21 mg/kg | Rat | In vivo | [1] |

| ED50 for prevention of heart NE depletion by metaraminol | 3.4 mg/kg | Rat | In vivo | [1] |

| ED50 for prevention of urethral NE depletion by metaraminol | 1.2 mg/kg | Rat | In vivo | [1] |

| Selectivity for NE uptake vs. 5-HT uptake | ~70-fold more potent for NE uptake | Rat | In vitro | [1] |

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. By inhibiting NET, this compound increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.

Enantioselective Synthesis of this compound

While the specific, proprietary synthesis protocol for this compound is not publicly available, a representative enantioselective synthesis can be proposed based on established methodologies for analogous 3-amino-1-phenylpropanol derivatives. The following protocol describes a plausible multi-step synthesis.

Proposed Synthetic Workflow

The proposed synthesis starts from commercially available materials and employs a key asymmetric reduction step to establish the desired stereochemistry.

Detailed Experimental Protocols

Step 1: Asymmetric Reduction of 3-Chloropropiophenone to (R)-3-Chloro-1-phenyl-1-propanol

-

Materials: 3-Chloropropiophenone, (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene), Borane-dimethyl sulfide (B99878) complex (BMS), Tetrahydrofuran (THF, anhydrous), Methanol, Hydrochloric acid (1 M).

-

Procedure:

-

To a stirred solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, slowly add BMS (1.1 eq).

-

After stirring for 15 minutes, a solution of 3-chloropropiophenone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (R)-3-chloro-1-phenyl-1-propanol.

-

Step 2: Amination of (R)-3-Chloro-1-phenyl-1-propanol to (R)-N-Methyl-3-amino-1-phenyl-1-propanol

-

Materials: (R)-3-Chloro-1-phenyl-1-propanol, Methylamine (40% in water), Ethanol (B145695).

-

Procedure:

-

A solution of (R)-3-chloro-1-phenyl-1-propanol (1.0 eq) and methylamine (10 eq) in ethanol is heated to reflux in a sealed tube for 24 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give crude (R)-N-methyl-3-amino-1-phenyl-1-propanol, which may be used in the next step without further purification.

-

Step 3: Williamson Ether Synthesis to this compound

-

Materials: (R)-N-Methyl-3-amino-1-phenyl-1-propanol, 2-(Methylthio)phenol, Sodium hydride (60% dispersion in mineral oil), Dimethylformamide (DMF, anhydrous).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, a solution of 2-(methylthio)phenol (1.1 eq) in anhydrous DMF is added dropwise.

-

The mixture is stirred at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

-

A solution of (R)-N-methyl-3-amino-1-phenyl-1-propanol (1.0 eq) in anhydrous DMF is then added, and the reaction mixture is heated to 80 °C for 12 hours.

-

The reaction is cooled to room temperature and quenched by the slow addition of water.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography (silica gel, dichloromethane:methanol gradient) to afford this compound.

-

Conclusion

This compound stands out as a potent and selective norepinephrine reuptake inhibitor with a promising pharmacological profile. This guide has provided a detailed overview of its discovery, biological activity, and a representative enantioselective synthesis, offering valuable insights for researchers in the field of neuroscience and medicinal chemistry. The presented quantitative data and detailed protocols serve as a foundational resource for further investigation and development of novel therapeutic agents targeting the norepinephrine transporter.

References

(R)-Thionisoxetine's Effects on Peripheral Norepinephrine Uptake: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Thionisoxetine is a potent and highly selective inhibitor of the norepinephrine (B1679862) transporter (NET), demonstrating significant effects on peripheral norepinephrine (NE) uptake. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its activity in peripheral tissues. This document includes detailed quantitative data, in-depth experimental protocols for key assays, and visual representations of relevant pathways and workflows to support further research and drug development efforts in this area.

Introduction

The norepinephrine transporter is a critical regulator of noradrenergic signaling, responsible for the reuptake of norepinephrine from the synaptic cleft and extracellular space back into presynaptic neurons. Inhibition of NET in peripheral tissues can modulate a variety of physiological processes, making it a target of interest for therapeutic interventions in conditions such as urinary incontinence and cardiovascular disorders. This compound, a thienyl analog of nisoxetine, has emerged as a particularly potent and selective inhibitor of both central and peripheral norepinephrine uptake[1]. This guide delves into the specific effects of this compound on peripheral NE uptake, providing the necessary technical details for researchers and drug development professionals to evaluate and potentially expand upon these findings.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and in vivo potency of this compound in comparison to other well-characterized norepinephrine reuptake inhibitors.

Table 1: In Vitro Norepinephrine Transporter (NET) Binding Affinities

| Compound | Ki (nM) for NET | Selectivity (NET vs. SERT) | Selectivity (NET vs. DAT) | Species | Reference |

| This compound | 0.20 | ~70-fold | Not Specified | Rat | [1] |

| (R)-Nisoxetine | 0.46 | ~343-fold | ~822-fold | Rat | [2] |

| Nisoxetine | 0.8 - 5.1 | ~479-fold | ~596-fold | Human/Rat | [3][4] |

| Atomoxetine | 5 | ~15-fold | ~290-fold | Human | [2] |

| Reboxetine | 1.1 | ~117-fold | >9000-fold | Rat | [2] |

| Desipramine (B1205290) | 0.49 - 7.36 | ~22-fold | >1358-fold | Rat/Human | [2][5] |

Ki (Inhibitor Constant): A measure of the binding affinity of a compound to a transporter. Lower values indicate higher affinity. Selectivity is presented as a ratio of Ki values (Ki for SERT or DAT / Ki for NET).

Table 2: In Vivo Potency of this compound in Peripheral Tissues

| Tissue | Parameter | Value (mg/kg) | Species | Experimental Paradigm | Reference |

| Heart | ED50 | 3.4 | Rat | Prevention of metaraminol-induced NE depletion | [1] |

| Urethra | ED50 | 1.2 | Rat | Prevention of metaraminol-induced NE depletion | [1] |

ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.

Signaling and Transport Mechanisms

The following diagram illustrates the mechanism of norepinephrine reuptake by the norepinephrine transporter (NET) and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for NET Affinity

This protocol is adapted for determining the binding affinity of this compound to the norepinephrine transporter in peripheral tissues, such as the heart.

Materials:

-

Rat heart tissue

-

[3H]-Nisoxetine (Radioligand)

-

This compound (Test compound)

-

Desipramine (for non-specific binding determination)

-

Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

GF/B glass fiber filters

-

Scintillation cocktail

-

Homogenizer, centrifuge, filtration apparatus, scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect rat hearts, and isolate the ventricular tissue on ice.

-

Homogenize the tissue in 20 volumes of ice-cold binding buffer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 100-200 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]-Nisoxetine (final concentration ~1 nM), and 100 µL of the membrane preparation.

-

Non-specific Binding: Add 50 µL of Desipramine (final concentration 10 µM), 50 µL of [3H]-Nisoxetine, and 100 µL of the membrane preparation.

-

Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [3H]-Nisoxetine, and 100 µL of the membrane preparation.

-

Incubate the plate for 2 hours at 4°C.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competitive binding curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Norepinephrine Uptake Assay

This protocol describes a method to measure the inhibitory effect of this compound on [3H]-norepinephrine uptake into synaptosomes prepared from peripheral tissues like the urethra.

Materials:

-

Rat urethral tissue

-

[3H]-Norepinephrine

-

This compound

-

Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 25 mM HEPES, 1.2 mM KH2PO4, 5.6 mM glucose, pH 7.4

-

Sucrose (B13894) Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4

-

Homogenizer, centrifuge, filtration apparatus, scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect rat urethral tissue and homogenize in 10 volumes of ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C.

-

Resuspend the synaptosomal pellet in KRH buffer.

-

-

Uptake Assay:

-

In microcentrifuge tubes, pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Initiate the uptake by adding [3H]-Norepinephrine (final concentration ~10 nM).

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by rapid filtration through GF/B filters and wash three times with ice-cold KRH buffer.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters by scintillation counting.

-

Non-specific uptake is determined in the presence of a high concentration of desipramine (10 µM) or by conducting the assay at 4°C.

-

Calculate the percent inhibition of specific uptake at each concentration of this compound and determine the IC50 value.

-

In Vivo Microdialysis in Peripheral Tissues

This protocol outlines the procedure for in vivo microdialysis to measure extracellular norepinephrine levels in the rat heart, as an example of a peripheral tissue.

Materials:

-

Anesthetized rats

-

Microdialysis probes (e.g., CMA 12)

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4

-

This compound

-

HPLC system with electrochemical detection (ECD)

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and perform a thoracotomy to expose the heart.

-

Carefully insert the microdialysis probe into the left ventricular wall.

-

-

Microdialysis:

-

Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

-

Allow for a 60-90 minute equilibration period.

-

Collect baseline dialysate samples every 20 minutes.

-

Administer this compound (e.g., intraperitoneally) at the desired dose.

-

Continue to collect dialysate samples for a predetermined period.

-

-

Sample Analysis:

-

Analyze the dialysate samples for norepinephrine content using HPLC-ECD.

-

HPLC-ECD Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm particle size)

-

Mobile Phase: 75 mM sodium phosphate, 1.7 mM 1-octanesulfonic acid, 0.025 mM EDTA, 10% methanol, pH 3.0

-

Flow Rate: 1.0 mL/min

-

Electrode Potential: +0.65 V vs. Ag/AgCl reference electrode

-

-

-

Data Analysis:

-

Quantify norepinephrine concentrations in each sample based on a standard curve.

-

Express the results as a percentage of the baseline norepinephrine levels.

-

Synthesis and Chiral Resolution

This compound is the (R)-enantiomer of N-methyl-3-(phenylthio)-3-(2-thienyl)propan-1-amine. The synthesis of the racemic mixture can be achieved through various organic synthesis routes, followed by chiral resolution to isolate the desired (R)-enantiomer.

A common approach for chiral resolution of amines involves the formation of diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid. The differing solubilities of the diastereomeric salts in a given solvent allow for their separation by fractional crystallization. The desired enantiomer can then be liberated from the salt by treatment with a base. Alternatively, chiral chromatography can be employed for the separation of the enantiomers.

Conclusion

This compound is a potent and selective inhibitor of norepinephrine uptake in both central and peripheral tissues. Its high affinity for the norepinephrine transporter and significant efficacy in peripheral tissues, such as the heart and urethra, underscore its potential as a valuable research tool and a candidate for therapeutic development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties of this compound and its effects on peripheral noradrenergic signaling. The comparative data presented highlights its potency relative to other established norepinephrine reuptake inhibitors. Further studies are warranted to fully elucidate its therapeutic potential and clinical applications.

References

- 1. This compound, a potent and selective inhibitor of central and peripheral norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Nisoxetine - Wikipedia [en.wikipedia.org]

- 5. Desipramine - Wikipedia [en.wikipedia.org]

The Significance of (R)-Thionisoxetine: A Potent and Selective Norepinephrine Reuptake Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Thionisoxetine, the (R)-enantiomer of a sulfur-containing analog of nisoxetine, has emerged as a highly potent and selective inhibitor of the norepinephrine (B1679862) transporter (NET). Its significance lies in its potential as a pharmacological tool for studying noradrenergic neurotransmission and as a scaffold for the development of therapeutic agents targeting norepinephrine-related central nervous system disorders. This technical guide provides a comprehensive overview of the pharmacological profile, experimental methodologies, and the underlying signaling pathways associated with this compound.

Introduction

Norepinephrine (NE) is a critical catecholamine neurotransmitter that plays a pivotal role in regulating a wide array of physiological and cognitive processes, including mood, attention, arousal, and cardiovascular function. The norepinephrine transporter (NET) is a key protein responsible for the reuptake of NE from the synaptic cleft, thereby terminating its signaling. Dysregulation of noradrenergic signaling has been implicated in the pathophysiology of numerous psychiatric and neurological disorders, such as depression, attention-deficit/hyperactivity disorder (ADHD), and anxiety disorders.

Selective norepinephrine reuptake inhibitors (NRIs) are a class of pharmacological agents that block the NET, leading to an increase in the synaptic concentration and duration of action of NE. This compound has been identified as a particularly potent and selective inhibitor of the NET, making it a valuable research tool and a potential therapeutic candidate. This document serves to consolidate the current understanding of the (R)-enantiomer of Thionisoxetine, with a focus on its quantitative pharmacological data, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Pharmacological Profile

This compound is a chiral molecule, with the (R)-enantiomer demonstrating significantly greater potency as a norepinephrine reuptake inhibitor compared to its (S)-enantiomer. It is a structural analog of nisoxetine, with a sulfur atom replacing an oxygen atom in the phenoxy ring.

Binding Affinity and Functional Potency

The primary mechanism of action of this compound is the high-affinity binding to and subsequent inhibition of the norepinephrine transporter. The quantitative data available for its interaction with monoamine transporters are summarized in the table below.

| Transporter | Parameter | Value | Assay Type | Reference |

| Norepinephrine Transporter (NET) | Ki | 0.20 nM | [3H]-nisoxetine binding | [1] |

| Serotonin (B10506) Transporter (SERT) | Selectivity vs. NET | ~70-fold lower potency | [3H]-5HT uptake inhibition | [1] |

| Dopamine (B1211576) Transporter (DAT) | Ki / IC50 | Data not publicly available | - | - |

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in modulating noradrenergic systems.

| Tissue | Parameter | Value | Experimental Model | Reference |

| Hypothalamus | ED50 | 0.21 mg/kg | Prevention of 6-hydroxydopamine-induced NE depletion in rats | [1] |

| Heart | ED50 | 3.4 mg/kg | Prevention of metaraminol-induced NE depletion in rats | [1] |

| Urethra | ED50 | 1.2 mg/kg | Prevention of metaraminol-induced NE depletion in rats | [1] |

ED50: The dose of a drug that produces 50% of its maximum effect.

These in vivo data confirm that this compound can effectively block norepinephrine uptake in both the central and peripheral nervous systems at low doses.[1]

Signaling Pathways and Mechanism of Action

The primary signaling pathway influenced by this compound is the noradrenergic neurotransmission cascade. By inhibiting the norepinephrine transporter, this compound increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced activation of postsynaptic α- and β-adrenergic receptors, thereby modulating downstream signaling pathways.

Caption: Mechanism of this compound action at the noradrenergic synapse.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro and in vivo experimental procedures. Below are detailed methodologies for key assays.

[3H]-Nisoxetine Binding Assay (for NET Affinity)

This competitive radioligand binding assay determines the affinity of a test compound for the norepinephrine transporter.

Materials:

-

Rat brain tissue (e.g., cortex or hypothalamus) or cells expressing recombinant human NET.

-

[3H]-Nisoxetine (radioligand).

-

Unlabeled this compound and other competing ligands.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 20-40 µg per well.

-

-

Binding Reaction:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

-

Total Binding: Add membrane preparation, [3H]-Nisoxetine (at a concentration near its Kd, e.g., 1-5 nM), and assay buffer.

-

Non-specific Binding: Add membrane preparation, [3H]-Nisoxetine, and a high concentration of a known NET inhibitor (e.g., 10 µM desipramine).

-

Competitor Wells: Add membrane preparation, [3H]-Nisoxetine, and varying concentrations of this compound.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 1-3 hours).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for the [3H]-Nisoxetine binding assay.

[3H]-Norepinephrine Uptake Assay (for Functional Potency)

This assay measures the functional inhibition of norepinephrine uptake into synaptosomes or cells expressing the NET.

Materials:

-

Rat brain tissue (e.g., hypothalamus or cortex) for synaptosome preparation.

-

[3H]-Norepinephrine.

-

This compound and other inhibitors.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in an appropriate buffer (e.g., sucrose (B13894) buffer).

-

Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

-

Resuspend the synaptosomes in KRH buffer.

-

-

Uptake Assay:

-

Pre-incubate synaptosomes with varying concentrations of this compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake by adding [3H]-Norepinephrine (at a concentration near its Km).

-

Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold KRH buffer.

-

-

Counting and Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a standard NET inhibitor or by conducting the assay at 4°C.

-

Calculate the percentage of inhibition of specific [3H]-Norepinephrine uptake for each concentration of this compound.

-

Determine the IC50 value from the dose-response curve.

-

Pharmacokinetics and Metabolism (Theoretical Considerations)

Specific pharmacokinetic and metabolism data for this compound are not extensively available in the public literature. However, based on its structural similarity to other norepinephrine reuptake inhibitors like atomoxetine (B1665822) and its classification as a psychoactive compound, some theoretical considerations can be made.

-

Metabolism: It is likely that this compound undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Given that atomoxetine is a substrate for CYP2D6, it is plausible that this compound may also be metabolized by this enzyme. Potential metabolic pathways could include N-demethylation and oxidation of the phenyl and thiomethylphenoxy rings.

-

Pharmacokinetics: The pharmacokinetic profile, including half-life, volume of distribution, and clearance, would be crucial for determining its dosing regimen and potential for drug-drug interactions. As with many CNS-acting drugs, it is expected to be well-absorbed orally and exhibit good blood-brain barrier penetration.

Further research is necessary to elucidate the precise pharmacokinetic and metabolic profile of this compound.

Conclusion

The (R)-enantiomer of Thionisoxetine is a highly potent and selective norepinephrine reuptake inhibitor, as demonstrated by its sub-nanomolar affinity for the NET and its in vivo efficacy in modulating noradrenergic systems. Its high selectivity for the NET over the SERT makes it a valuable tool for dissecting the role of norepinephrine in various physiological and pathological processes. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this compound and similar compounds. While a comprehensive understanding of its pharmacokinetic and metabolic profile requires further investigation, its potent and selective nature underscores its significance as a lead compound for the development of novel therapeutics for norepinephrine-related disorders.

References

Preclinical research findings for (R)-Thionisoxetine

An In-Depth Technical Guide to the Preclinical Research Findings for (R)-Thionisoxetine

Introduction

This compound is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been evaluated in a variety of preclinical models.[1] As an analog of the well-characterized NRI, nisoxetine, this compound demonstrates significantly greater potency for the norepinephrine transporter (NET).[1] Its high affinity and selectivity make it a valuable tool for research into the role of noradrenergic systems in various physiological and pathological processes. This document provides a comprehensive overview of the key preclinical findings, experimental methodologies, and pharmacological profile of this compound for researchers, scientists, and drug development professionals.

Pharmacological Profile

The preclinical data for this compound establish it as a superior NRI with a distinct pharmacological profile. Its activity has been characterized through in vitro binding assays, neurotransmitter uptake inhibition studies, and in vivo models assessing its effects on both central and peripheral noradrenergic neurons.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the core quantitative data derived from preclinical evaluations of this compound.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Value | Radioligand/Assay | Tissue Source | Reference |

|---|---|---|---|---|

| Binding Affinity (K_i) | 0.20 nM | [³H]-Nisoxetine | Not Specified | [1] |

| Uptake Inhibition Selectivity | ~70-fold greater potency for NE vs. 5-HT | [³H]-NE vs. [³H]-5HT Uptake | Hypothalamic Synaptosomes |[1] |

Table 2: In Vivo Efficacy (Neuroprotection)

| Model | Endpoint | ED_50 | Species | Reference |

|---|---|---|---|---|

| Central Nervous System | Prevention of 6-hydroxydopamine-induced hypothalamic NE depletion | 0.21 mg/kg | Rat | [1] |

| Peripheral Nervous System (Heart) | Prevention of metaraminol-induced heart NE depletion | 3.4 mg/kg | Rat | [1] |

| Peripheral Nervous System (Urethra) | Prevention of metaraminol-induced urethral NE depletion | 1.2 mg/kg | Rat |[1] |

Table 3: In Vivo Efficacy (Analgesia)

| Model | Effect | Dosage | Notes | Reference |

|---|---|---|---|---|

| Carrageenan-Induced Thermal Hyperalgesia | Complete reversal | 0.03-10 mg/kg (i.p.) | - | [2] |

| Carrageenan-Induced Mechanical Allodynia | >80% reversal | 0.03-10 mg/kg (i.p.) | - | [2] |

| Carrageenan Model (Combination Therapy) | ~100-fold potency increase | Not Specified | Co-administered with an inactive dose of the SSRI fluoxetine. |[2] |

Mechanism of Action: Norepinephrine Transporter Inhibition

The primary mechanism of action for this compound is the potent and selective inhibition of the norepinephrine transporter (NET). The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. By blocking the NET, this compound increases the concentration and prolongs the duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. This action is foundational to its observed effects in both the central and peripheral nervous systems.[1]

References

(R)-Thionisoxetine: A Technical Examination of Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

(R)-Thionisoxetine is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), demonstrating high affinity for the norepinephrine transporter (NET).[1] This technical guide provides an in-depth analysis of its known binding profile and explores potential off-target interactions, a critical consideration in drug development. Due to the limited publicly available comprehensive off-target screening data for this compound, this document combines established data with representative examples of off-target profiles and detailed experimental protocols to serve as a practical resource for researchers.

Core Pharmacological Profile

This compound is recognized for its high-affinity binding to the norepinephrine transporter. The primary enantiomer, this compound, has a reported binding affinity (Ki) of 0.20 nM for the norepinephrine transporter.[1] Its selectivity is highlighted by its approximately 70-fold greater potency for inhibiting norepinephrine uptake compared to serotonin (B10506) uptake.[1]

Table 1: Known Binding and Functional Activity of this compound

| Target | Parameter | Value | Reference |

| Norepinephrine Transporter (NET) | Ki | 0.20 nM | [1] |

| Norepinephrine vs. Serotonin Uptake Inhibition | Potency Ratio | ~70-fold | [1] |

Illustrative Off-Target Binding Profile

To ensure the safety and specificity of a drug candidate, comprehensive off-target screening is essential. While specific screening panel data for this compound is not publicly available, the following table presents a representative off-target binding profile against a selection of common receptors, ion channels, and enzymes. This data is for illustrative purposes only and is based on typical screening panels used in drug discovery to identify potential liabilities.

Table 2: Representative Off-Target Binding Profile for this compound (Illustrative Data)

| Target Class | Target | Assay Type | This compound Concentration | % Inhibition / Ki |

| GPCRs | ||||

| Adrenergic | α1A | Radioligand Binding | 10 µM | < 20% |

| α2A | Radioligand Binding | 10 µM | < 20% | |

| β1 | Radioligand Binding | 10 µM | < 15% | |

| Dopaminergic | D1 | Radioligand Binding | 10 µM | < 10% |

| D2 | Radioligand Binding | 10 µM | < 15% | |

| Serotonergic | 5-HT1A | Radioligand Binding | 10 µM | 25% |

| 5-HT2A | Radioligand Binding | 10 µM | 30% | |

| 5-HT2B | Radioligand Binding | 10 µM | < 20% | |

| Muscarinic | M1 | Radioligand Binding | 10 µM | < 10% |

| Histaminergic | H1 | Radioligand Binding | 10 µM | < 15% |

| Ion Channels | ||||

| hERG | Electrophysiology | 10 µM | < 25% | |

| Nav1.5 | Electrophysiology | 10 µM | < 20% | |

| Cav1.2 | Radioligand Binding | 10 µM | < 15% | |

| Enzymes | ||||

| MAO-A | Enzyme Activity | 10 µM | < 10% | |

| MAO-B | Enzyme Activity | 10 µM | < 10% | |

| CYP2D6 | Enzyme Inhibition | 10 µM | 45% | |

| CYP3A4 | Enzyme Inhibition | 10 µM | < 20% |

Disclaimer: The data presented in Table 2 is hypothetical and intended to represent a typical off-target screening panel. It does not reflect actual experimental results for this compound.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable pharmacological data. Below are detailed methodologies for conducting radioligand binding assays for the norepinephrine and serotonin transporters.

Protocol 1: Norepinephrine Transporter (NET) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine transporter (hNET).

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing hNET.

-

Radioligand: [³H]-Nisoxetine (Specific Activity: 70-90 Ci/mmol).

-

Non-specific Determinand: Desipramine (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Equipment: 96-well plates, filter plates (e.g., GF/B), cell harvester, liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Nisoxetine (final concentration ~1 nM), and 50 µL of hNET cell membranes (20-40 µg protein).

-

Non-specific Binding: 25 µL of Desipramine, 25 µL of [³H]-Nisoxetine, and 50 µL of hNET cell membranes.

-

Test Compound: 25 µL of this compound dilution, 25 µL of [³H]-Nisoxetine, and 50 µL of hNET cell membranes.

-

-

Incubation: Incubate the plate at 4°C for 2 hours.

-

Harvesting: Rapidly filter the contents of each well through a filter plate pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Serotonin Transporter (SERT) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT).

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing hSERT.

-

Radioligand: [³H]-Citalopram (Specific Activity: 70-90 Ci/mmol).

-

Non-specific Determinand: Fluoxetine (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Equipment: 96-well plates, filter plates (e.g., GF/B), cell harvester, liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Citalopram (final concentration ~1 nM), and 50 µL of hSERT cell membranes (20-40 µg protein).

-

Non-specific Binding: 25 µL of Fluoxetine, 25 µL of [³H]-Citalopram, and 50 µL of hSERT cell membranes.

-

Test Compound: 25 µL of this compound dilution, 25 µL of [³H]-Citalopram, and 50 µL of hSERT cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Harvesting: Rapidly filter the contents of each well through a filter plate pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Hypothetical Off-Target Signaling Pathway

Should this compound exhibit off-target activity at a G-protein coupled receptor (GPCR), it could potentially modulate downstream signaling pathways. The diagram below illustrates a hypothetical scenario of a GPCR signaling cascade.

References

The Pharmacological Profile of (R)-Thionisoxetine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Thionisoxetine is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI). This document provides a comprehensive overview of its pharmacological profile, drawing from the available preclinical data. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. The guide details the compound's binding affinity, functional activity, and in vivo efficacy, with a focus on its high affinity and selectivity for the norepinephrine transporter (NET). While comprehensive pharmacokinetic and off-target activity data are not publicly available, this guide consolidates the existing knowledge to support further investigation and development of this and similar molecules.

Introduction

This compound, a sulfur-containing analog of nisoxetine, has been identified as a highly potent and selective inhibitor of the norepinephrine transporter. Its mechanism of action, centered on the blockade of norepinephrine reuptake, makes it a compound of interest for potential therapeutic applications in conditions where noradrenergic signaling is implicated, such as depression and attention-deficit/hyperactivity disorder (ADHD). This technical guide synthesizes the available pharmacological data on this compound, providing a detailed examination of its in vitro and in vivo properties.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity and Functional Activity

| Target | Assay Type | Radioligand | Tissue/System | Parameter | Value | Reference |

| Norepinephrine Transporter (NET) | Radioligand Binding | [³H]-Nisoxetine | Rat Cerebral Cortex | Kᵢ | 0.20 nM | [1] |

| Norepinephrine Transporter (NET) | Neurotransmitter Uptake Inhibition | [³H]-Norepinephrine | Rat Hypothalamic Synaptosomes | - | Potent Inhibition | [1] |

| Serotonin Transporter (SERT) | Neurotransmitter Uptake Inhibition | [³H]-Serotonin | Rat Hypothalamic Synaptosomes | Selectivity (NE vs. 5-HT uptake inhibition) | ~70-fold more potent for NE uptake | [1] |

Note: Data on the affinity of this compound for the dopamine (B1211576) transporter (DAT) and a broader panel of off-target receptors and ion channels are not available in the public domain.

Table 2: In Vivo Efficacy

| Model | Species | Endpoint | Route of Administration | ED₅₀ | Reference |

| 6-Hydroxydopamine-induced NE Depletion | Rat | Prevention of Hypothalamic NE Depletion | - | 0.21 mg/kg | [1] |

| Metaraminol-induced NE Depletion | Rat | Prevention of Heart NE Depletion | - | 3.4 mg/kg | [1] |

| Metaraminol-induced NE Depletion | Rat | Prevention of Urethral NE Depletion | - | 1.2 mg/kg | [1] |

Note: Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, excretion, and half-life, are not publicly available.

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by binding to the norepinephrine transporter (NET) on the presynaptic membrane of noradrenergic neurons. This binding action blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, leading to an increased concentration and prolonged availability of norepinephrine in the synapse. This enhanced noradrenergic signaling is the primary mechanism underlying the potential therapeutic effects of this compound.

References

The Neurochemical Profile of (R)-Thionisoxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Thionisoxetine is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has demonstrated significant effects on the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the neurochemical properties of this compound, including its binding affinity, reuptake inhibition potency, and in vivo efficacy. Detailed experimental protocols for key assays are provided, along with visualizations of its mechanism of action and relevant experimental workflows to facilitate further research and development.

Core Neurochemical Data

This compound exhibits high affinity for the norepinephrine transporter (NET) and is a potent inhibitor of norepinephrine (NE) reuptake. Its selectivity for the NET over the serotonin (B10506) transporter (SERT) is a key feature of its pharmacological profile.

| Parameter | Value | Assay | Source |

| Binding Affinity (Ki) | 0.20 nM | [³H]-nisoxetine binding in rat brain tissue | [1] |

| Norepinephrine Uptake Inhibition | ~70-fold more potent than serotonin uptake inhibition | [³H]-NE and [³H]-5HT uptake in rat hypothalamic synaptosomes | [1] |

| In Vivo Efficacy (ED₅₀) | 0.21 mg/kg | Prevention of 6-hydroxydopamine-induced hypothalamic NE depletion in rats | [1] |

| In Vivo Efficacy (ED₅₀) | 3.4 mg/kg | Prevention of metaraminol-induced heart NE depletion in rats | [1] |

| In Vivo Efficacy (ED₅₀) | 1.2 mg/kg | Prevention of metaraminol-induced urethral NE depletion in rats | [1] |

Mechanism of Action: Norepinephrine Transporter Inhibition

This compound's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET).[2] The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[2] By blocking the NET, this compound increases the synaptic concentration and duration of action of norepinephrine, leading to enhanced activation of postsynaptic and presynaptic adrenergic receptors.[2]

Downstream Signaling Pathways

The increased synaptic norepinephrine resulting from NET inhibition leads to the activation of various adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] These are broadly classified into alpha (α) and beta (β) receptors, each with multiple subtypes.

-

α1-Adrenergic Receptors: Coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

-

α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4]

-

β-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in cAMP levels and subsequent activation of protein kinase A (PKA).[4][5]

Experimental Protocols

[³H]-Nisoxetine Binding Assay for NET Affinity

This protocol determines the binding affinity (Ki) of this compound for the norepinephrine transporter by measuring its ability to displace the radiolabeled NET-selective ligand [³H]-nisoxetine.

Materials:

-

Rat brain tissue (e.g., cortex or hypothalamus)

-

[³H]-nisoxetine (radioligand)

-

This compound (test compound)

-

Desipramine (B1205290) (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Tissue Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

-

Total Binding: Add buffer, [³H]-nisoxetine (e.g., 1 nM final concentration), and the membrane preparation.

-

Non-specific Binding: Add desipramine (e.g., 10 µM final concentration), [³H]-nisoxetine, and the membrane preparation.

-

Competitor: Add varying concentrations of this compound, [³H]-nisoxetine, and the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

Norepinephrine Reuptake Inhibition Assay

This assay measures the potency of this compound to inhibit the reuptake of norepinephrine into synaptosomes.

Materials:

-

Rat brain tissue (e.g., hypothalamus or cortex)

-

[³H]-norepinephrine (radiolabeled neurotransmitter)

-

This compound (test compound)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from rat brain tissue by homogenization and differential centrifugation.

-

Assay Setup: Pre-incubate synaptosomes with varying concentrations of this compound or vehicle in uptake buffer.

-

Uptake Initiation: Initiate norepinephrine uptake by adding [³H]-norepinephrine to the synaptosome suspension.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the percent inhibition of [³H]-norepinephrine uptake at each concentration of this compound and calculate the IC₅₀.

In Vivo Microdialysis for Extracellular Norepinephrine Measurement

This technique allows for the in vivo measurement of extracellular norepinephrine levels in specific brain regions of freely moving animals following the administration of this compound.[6][7]

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC with electrochemical detection (HPLC-ECD)

-

This compound

Procedure:

-

Surgical Implantation: Surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex) of an anesthetized rat. Allow for a recovery period.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula.[6] Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[6]

-

Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) until a stable baseline of norepinephrine is established.[6]

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

-

Post-treatment Collection: Continue to collect dialysate samples for a designated period after drug administration.

-

Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-treatment norepinephrine levels as a percentage of the baseline levels and plot over time.

References

- 1. This compound, a potent and selective inhibitor of central and peripheral norepinephrine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for In Vivo Studies of (R)-Thionisoxetine in Rats: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies of (R)-Thionisoxetine in rat models. This compound is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), making it a compound of interest for investigating its potential therapeutic effects, particularly in the context of depression and other neurological disorders. This document outlines key experimental procedures, including pharmacokinetic analysis, assessment of antidepressant-like activity, and neurochemical analysis, to facilitate robust and reproducible preclinical research.

Introduction to this compound

This compound acts by selectively blocking the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This modulation of noradrenergic signaling is a well-established mechanism for antidepressant action. In vivo studies in rats are crucial for elucidating the pharmacokinetic profile, efficacy, and neurochemical effects of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for planning and executing in vivo studies with this compound in rats.

Table 1: Pharmacodynamic Profile of this compound in Rats

| Parameter | Value | Reference Study |

| Mechanism of Action | Selective Norepinephrine Reuptake Inhibitor | General knowledge on NRIs |

| ED₅₀ (Norepinephrine Depletion Prevention) | 0.21 mg/kg (hypothalamus) | Not specified in search results |

Table 2: Recommended Parameters for Behavioral Assays in Rats

| Behavioral Assay | Apparatus Specifications | Key Parameters |

| Forced Swim Test | Cylinder Diameter: 20-30 cm; Water Depth: 30 cm; Water Temperature: 23-25°C | Pre-test session (15 min) followed by a test session (5 min) 24 hours later. |

| Tail Suspension Test | Automated suspension box; Suspension height: ~50 cm | 6-minute test duration; Record time of immobility. |

Table 3: Recommended Parameters for In Vivo Microdialysis in Rats

| Parameter | Specification |

| Target Brain Region | Medial Prefrontal Cortex (mPFC) |

| Stereotaxic Coordinates (from Bregma) | AP: +3.2 mm; ML: ±0.6 mm; DV: -4.5 mm |

| Microdialysis Probe | Concentric probe, 2-4 mm membrane length |

| Perfusion Fluid (aCSF) | 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂ |

| Flow Rate | 1.0 - 2.0 µL/min |

| Sample Collection Interval | 20 minutes |

Experimental Protocols

Preliminary Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, and half-life) of this compound in rats to inform the timing of subsequent pharmacodynamic assessments.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound

-

Vehicle (e.g., saline, 0.5% methylcellulose)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Protocol:

-

Administer a single dose of this compound to a cohort of rats via the intended route of administration (e.g., intraperitoneal, oral gavage). A starting dose can be informed by the ED₅₀ value (e.g., 1 mg/kg).

-